

# "physical and chemical properties of 9-fluorononan-1-ol"

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## *Compound of Interest*

Compound Name: *Nonanol, 9-fluoro-*

Cat. No.: *B1198897*

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## In-Depth Technical Guide to 9-Fluorononan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 9-fluorononan-1-ol (CAS No. 463-24-1). This monofluorinated long-chain alcohol is a subject of increasing interest in various scientific fields, including agrochemical research and medicinal chemistry, due to the unique properties imparted by the terminal fluorine atom.

## Core Physical and Chemical Properties

Quantitative data for 9-fluorononan-1-ol is summarized in the table below, providing a clear comparison of its key physical and chemical characteristics.

Property	Value	Source
CAS Number	463-24-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>19</sub> FO	<a href="#">[1]</a>
Molecular Weight	162.25 g/mol	<a href="#">[1]</a>
Density	0.9280 g/cm <sup>3</sup>	ChemBK
Boiling Point	222.2 °C at 760 mmHg	ChemBK
Flash Point	119.3 °C	ChemBK
Vapor Pressure	0.0211 mmHg at 25°C	ChemBK
Melting Point	Not available	
Solubility	Not available	

## Synthesis and Experimental Protocols

While a detailed, peer-reviewed synthesis protocol specifically for 9-fluorononan-1-ol is not readily available in the searched literature, a plausible and commonly employed synthetic route involves the nucleophilic fluorination of a corresponding nonyl alcohol derivative with a halide leaving group. A general experimental workflow for this type of transformation is outlined below.

A common precursor for the synthesis of 9-fluorononan-1-ol is 9-bromononan-1-ol. The synthesis would typically involve a nucleophilic substitution reaction where the bromide is displaced by a fluoride ion. Silver(I) fluoride (AgF) is a potential fluorinating agent for this purpose.

Hypothetical Experimental Protocol: Synthesis of 9-Fluorononan-1-ol from 9-Bromononan-1-ol

Materials:

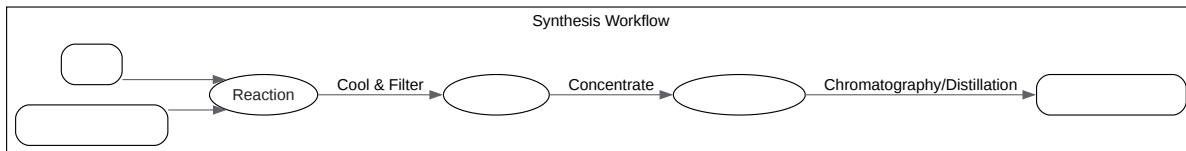
- 9-bromononan-1-ol
- Silver(I) fluoride (AgF)
- Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

- Inert gas (e.g., argon or nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus
- Purification supplies (silica gel for column chromatography, distillation apparatus)

**Procedure:**

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 9-bromononan-1-ol in an appropriate anhydrous solvent.
- Addition of Fluorinating Agent: Add a molar excess of silver(I) fluoride to the stirred solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid silver bromide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Purification: The crude product is purified by silica gel column chromatography or distillation to yield pure 9-fluorononan-1-ol.

**Characterization:** The final product would be characterized by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, and mass spectrometry to confirm its identity and purity.



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A generalized workflow for the synthesis of 9-fluorononan-1-ol.

## Spectroscopic Data (Predicted)

While experimental spectra for 9-fluorononan-1-ol are not widely published, the expected spectral characteristics can be predicted based on its structure.

- $^1\text{H}$  NMR: The spectrum would show a triplet of triplets for the proton on the carbon bearing the fluorine atom (C9) due to coupling with the fluorine atom and the adjacent methylene protons. The protons of the methylene group attached to the hydroxyl group (C1) would appear as a triplet. The remaining methylene protons would appear as a complex multiplet in the aliphatic region.
- $^{13}\text{C}$  NMR: The carbon directly bonded to fluorine (C9) would show a large one-bond carbon-fluorine coupling constant. The signal for the carbon bearing the hydroxyl group (C1) would be in the typical range for a primary alcohol.
- $^{19}\text{F}$  NMR: A single resonance, likely a triplet of triplets, would be observed due to coupling with the adjacent protons.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  162. Common fragmentation patterns for long-chain alcohols include the loss of water ( $\text{M}-18$ ) and alpha-cleavage.<sup>[3]</sup> The presence of fluorine would also influence the fragmentation pattern.

- Infrared (IR) Spectroscopy: A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  would indicate the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around  $2850\text{-}3000\text{ cm}^{-1}$ . A C-F stretching vibration would be expected in the  $1000\text{-}1400\text{ cm}^{-1}$  region.

## Reactivity and Chemical Properties

The presence of a terminal fluorine atom significantly influences the chemical properties of 9-fluorononan-1-ol. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine substituent relatively inert to many chemical transformations.<sup>[2]</sup> This stability can be advantageous in designing molecules with enhanced metabolic stability.<sup>[2]</sup> The hydroxyl group, however, remains a reactive site and can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

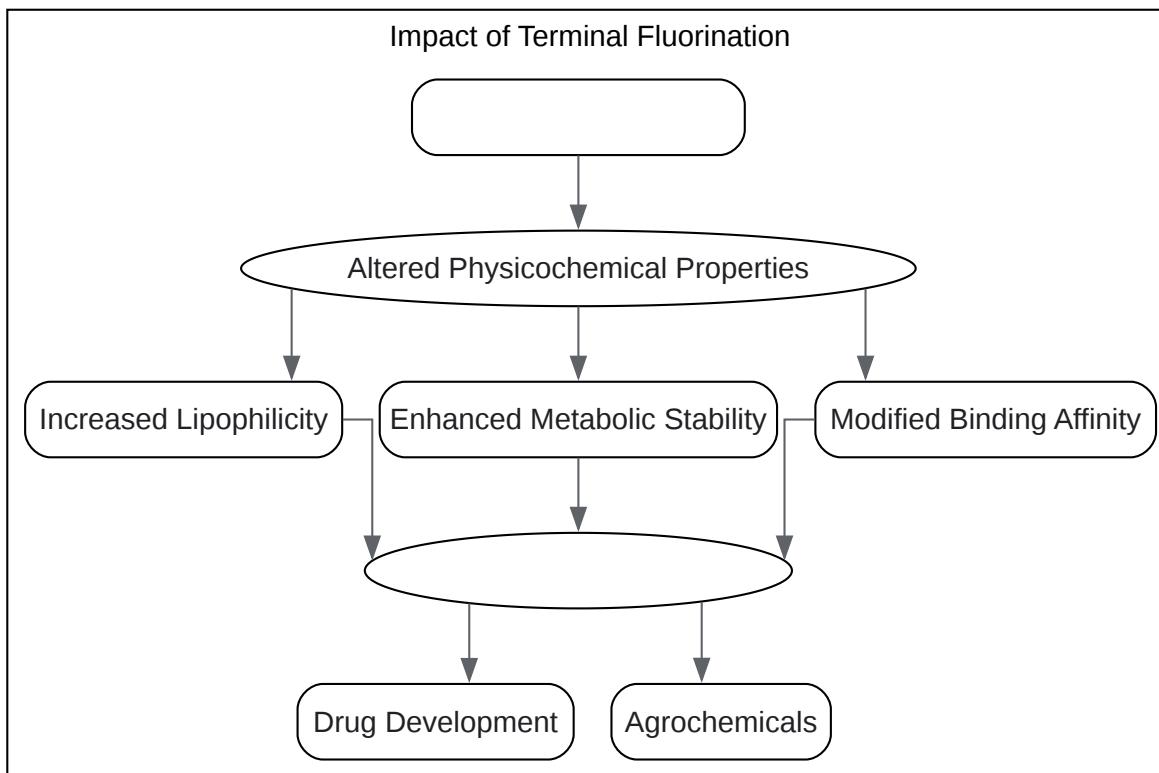
## Applications in Drug Development and Research

While specific studies detailing the use of 9-fluorononan-1-ol in drug development are limited in the public domain, the introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry. Fluorination can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[2]</sup>

The long alkyl chain of 9-fluorononan-1-ol suggests potential applications in areas where lipophilicity is a key factor, such as in the development of molecules that can cross cell membranes. It could serve as a building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. For instance, it could be incorporated into lipids or other macromolecules to study their behavior in biological systems or to develop novel drug delivery systems.

At present, the primary documented application of 9-fluorononan-1-ol is as a versatile intermediate in the agrochemical industry, where the fluorine atom contributes to the enhanced stability and efficacy of pesticides and herbicides.<sup>[2]</sup>

### Logical Relationship of Fluorination Effects



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Relationship between fluorination and potential applications.

## Conclusion

9-Fluorononan-1-ol is a molecule with a unique combination of a reactive alcohol functional group and a stable terminal fluorine atom. While its current primary application lies in the agrochemical sector, its properties make it an interesting candidate for further research in medicinal chemistry and materials science. The lack of extensive public data on its biological activity and detailed synthesis protocols highlights an opportunity for further investigation into the potential of this and similar monofluorinated long-chain alcohols.

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